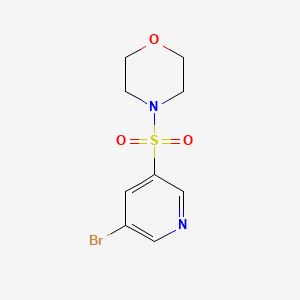

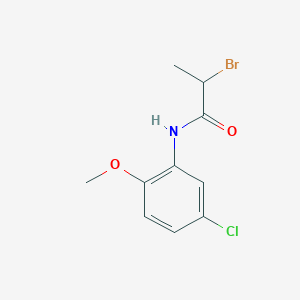

4-((5-Bromopyridin-3-yl)sulfonyl)morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "4-((5-Bromopyridin-3-yl)sulfonyl)morpholine" is a chemical entity that features a morpholine ring, which is a common moiety in medicinal chemistry due to its polar nature and ability to form hydrogen bonds. This compound is structurally related to various heterocyclic compounds that have been synthesized and studied for their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of heterocyclic compounds like morpholines often involves the annulation of smaller molecules or the reaction of functional groups that can form the desired ring structure. For instance, the reaction of bromoethylsulfonium salt with amino alcohols can yield six- and seven-membered rings, including morpholines, in good-to-excellent yields . This method is versatile and can accommodate a range of nitrogen substituents, leading to the formation of various heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of related bromo-substituted morpholine compounds has been characterized using techniques such as X-ray crystallography. For example, a compound with a morpholine ring and a butadiene group was found to crystallize in the monoclinic space group, with the morpholine ring adopting a chair conformation . The detailed crystallographic parameters provide insight into the conformation and orientation of the substituents around the morpholine core.

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions, including coupling with other functional groups. The reactivity of morpholine enamines has been explored, leading to the formation of different enamine derivatives . Additionally, the cross-coupling of bromopyridine with sulfonamides has been catalyzed by copper complexes, demonstrating the potential for creating N-(3-pyridinyl)-substituted sulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. For instance, the presence of a bromo-substituent can affect the compound's reactivity and interaction with other molecules. The crystal structure analysis provides information on the compound's solid-state properties, such as conformation and crystal packing . Moreover, the synthesis and structure-activity relationships of morpholine derivatives, such as caspase-3 inhibitors, reveal that these compounds can exhibit potent biological activity with IC50 values in the nanomolar range .

Eigenschaften

IUPAC Name |

4-(5-bromopyridin-3-yl)sulfonylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O3S/c10-8-5-9(7-11-6-8)16(13,14)12-1-3-15-4-2-12/h5-7H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMCCYOGOYDJFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=CN=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649572 |

Source

|

| Record name | 4-(5-Bromopyridine-3-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((5-Bromopyridin-3-yl)sulfonyl)morpholine | |

CAS RN |

889676-35-1 |

Source

|

| Record name | 4-(5-Bromopyridine-3-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetic acid](/img/structure/B1293987.png)